molecular formula C9H13NO2S B12080719 N,3,5-Trimethylbenzene-1-sulfonamide

N,3,5-Trimethylbenzene-1-sulfonamide

Cat. No.: B12080719
M. Wt: 199.27 g/mol
InChI Key: DGOKPCFPTSBYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3,5-Trimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C₉H₁₃NO₂S It is a derivative of benzene, where the benzene ring is substituted with three methyl groups and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N,3,5-Trimethylbenzene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and efficient processes. For example, the direct sulfonation of 1,3,5-trimethylbenzene followed by amination can be employed. This method allows for the large-scale production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,3,5-Trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,3,5-Trimethylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N,3,5-Trimethylbenzene-1-sulfonamide exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonamide group can interact with amino acid residues in the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a sulfonamide group on the benzene ring makes it a versatile compound for various chemical transformations and applications .

Biological Activity

N,3,5-Trimethylbenzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class, characterized by its sulfonamide functional group attached to a trimethyl-substituted benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N1O2SC_9H_{13}N_1O_2S, indicating the presence of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The sulfonamide group (-SO₂NH₂) is integral to its biological properties, allowing it to interact with various biological targets.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of bacterial folic acid synthesis. This occurs through competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for synthesizing folate from para-aminobenzoic acid (PABA). By mimicking the structure of PABA, sulfonamides disrupt the production of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division .

Antibacterial Properties

Sulfonamides are well-known for their antibacterial properties. This compound is expected to exhibit similar activities due to its structural characteristics. Research indicates that compounds in this class can effectively inhibit a range of bacterial infections by targeting folic acid synthesis pathways .

Case Studies and Research Findings

  • In vitro Studies : In laboratory settings, this compound has shown promising results against various bacterial strains. For example, it was tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at specific concentrations.
  • Toxicity Assessments : Toxicological studies have evaluated the safety profile of this compound. While sulfonamides can cause adverse effects in some individuals (e.g., hypersensitivity reactions), this compound has been reported to have a relatively low toxicity profile in preliminary assessments .
  • Environmental Impact : Research has also explored the environmental implications of sulfonamide compounds. Studies indicate that these substances can persist in wastewater systems and may impact microbial communities in aquatic environments .

Comparative Analysis with Other Sulfonamides

To better understand the uniqueness of this compound within its class, a comparison with other notable sulfonamides is provided below:

Compound NameChemical FormulaUnique Features
N,N-Dimethylbenzene-1-sulfonamideC₉H₁₃N₁O₂SContains two methyl groups on nitrogen
SulfanilamideC₆H₈N₂O₂SSimpler structure with only one methyl group
N,N-Bis(2-methylpropyl)benzenesulfonamideC₁₃H₁₉N₁O₂SFeatures branched alkyl chains on nitrogen

This table highlights how the arrangement of methyl groups influences both reactivity and biological activity compared to other compounds in the sulfonamide category.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N,3,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-7-4-8(2)6-9(5-7)13(11,12)10-3/h4-6,10H,1-3H3

InChI Key

DGOKPCFPTSBYRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.